

# (±)-Tetrahydroberberine: A Comprehensive Technical Guide to its Cardiovascular Effects

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (±)-Tetrahydroberberine

Cat. No.: B3433416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Abstract

(±)-Tetrahydroberberine (THB), a primary active metabolite of the renowned isoquinoline alkaloid berberine, has emerged as a molecule of significant interest within cardiovascular research.<sup>[1][2]</sup> Unlike its parent compound, THB exhibits a distinct pharmacological profile characterized by potent anti-arrhythmic, vasorelaxant, and cardioprotective properties.<sup>[3][4][5]</sup> This in-depth technical guide synthesizes the current understanding of THB's cardiovascular effects, delving into its mechanisms of action, pharmacokinetic profile, and the experimental methodologies crucial for its investigation. By providing a detailed exploration of the causality behind experimental choices and self-validating protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the therapeutic potential of (±)-Tetrahydroberberine.

## Introduction: The Scientific Rationale for Investigating (±)-Tetrahydroberberine

Berberine, a compound with a long history in traditional medicine, possesses a broad spectrum of pharmacological activities.<sup>[2][4][6]</sup> However, its clinical utility is often hampered by low

bioavailability and a propensity for certain side effects.[\[2\]](#)[\[7\]](#) This has shifted scientific focus towards its derivatives, with  $(\pm)$ -Tetrahydroberberine (also known as canadine) standing out for its significant and distinct cardiovascular activities.[\[1\]](#)[\[7\]](#) The reduction of berberine to THB alters its chemical properties, leading to a unique interaction with biological targets and a different spectrum of effects.[\[1\]](#) Notably, THB demonstrates promise in mitigating ischemia-reperfusion injury, controlling arrhythmias, and inducing vasodilation, suggesting its potential as a lead compound for novel cardiovascular therapies.[\[1\]](#)[\[4\]](#)[\[8\]](#)

## Pharmacokinetics and Metabolism: Bioavailability and Systemic Fate

A critical aspect differentiating THB from berberine is its pharmacokinetic profile. While berberine exhibits poor oral bioavailability (<5%), its hydrogenated derivative, dihydroberberine (DHB), which is readily converted to THB in the body, shows enhanced absorption.[\[9\]](#)[\[10\]](#)

Understanding the metabolic fate of THB is crucial for designing effective dosing strategies and predicting potential drug-drug interactions. Berberine itself is known to be metabolized by cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) and is subject to the first-pass effect.[\[9\]](#) While specific metabolic pathways for THB are still under investigation, it is plausible that it undergoes similar enzymatic modifications.

Table 1: Comparative Pharmacokinetic Parameters of Berberine and its Derivatives

| Compound                                  | Oral Bioavailability                         | Key Metabolic Pathways                                                | Reference                                 |
|-------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------|
| Berberine                                 | < 5%                                         | CYP-mediated<br>(CYP1A2, CYP2D6,<br>CYP3A4), Intestinal<br>Microbiota | <a href="#">[9]</a>                       |
| Dihydroberberine<br>(DHB)                 | Higher than Berberine                        | Rapid conversion to<br>THB                                            | <a href="#">[10]</a>                      |
| $(\pm)$ -<br>Tetrahydroberberine<br>(THB) | Data emerging;<br>improved over<br>berberine | Likely involves CYP<br>enzymes                                        | <a href="#">[11]</a> <a href="#">[12]</a> |

# Core Cardiovascular Effects and Mechanisms of Action

(±)-Tetrahydroberberine exerts a multi-faceted influence on the cardiovascular system, primarily through its actions on cardiac ion channels, vascular smooth muscle, and cellular signaling pathways.

## Anti-Arrhythmic Properties: Modulation of Cardiac Ion Channels

A significant body of evidence points to the potent anti-arrhythmic effects of THB.<sup>[3][4][5]</sup> These effects are largely attributed to its ability to modulate the activity of several key cardiac ion channels. Unlike berberine, which can prolong the QT interval, THB's ion channel interactions appear to be more targeted towards arrhythmia suppression.

The primary mechanism involves the blockade of potassium (K<sup>+</sup>) channels, which are crucial for cardiac repolarization.<sup>[3][5]</sup> Specifically, THB has been shown to inhibit the delayed rectifier potassium current (I<sub>K</sub>), thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).<sup>[13][14]</sup> This action helps to prevent the re-entrant circuits that underlie many types of arrhythmias.

Furthermore, THB has demonstrated inhibitory effects on sodium (Na<sup>+</sup>) and calcium (Ca<sup>2+</sup>) channels, which contributes to its anti-arrhythmic efficacy, particularly in the context of reperfusion-induced arrhythmias.<sup>[13][15]</sup>

Signaling Pathway: THB's Anti-Arrhythmic Mechanism



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of THB's anti-arrhythmic action.

## Vasorelaxant Effects: Impact on Vascular Smooth Muscle

THB induces vasodilation in various vascular beds, contributing to its potential antihypertensive effects.<sup>[1][16]</sup> This vasorelaxation is achieved through both endothelium-dependent and endothelium-independent mechanisms.

- **Endothelium-Dependent Vasodilation:** THB can stimulate the release of nitric oxide (NO) from the vascular endothelium.<sup>[17]</sup> NO then diffuses to the underlying vascular smooth muscle cells (VSMCs), where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.
- **Endothelium-Independent Vasodilation:** THB directly acts on VSMCs to induce relaxation. This is primarily achieved by inhibiting Ca<sup>2+</sup> influx through L-type calcium channels and blocking the release of Ca<sup>2+</sup> from intracellular stores.<sup>[1][17]</sup>

Experimental Workflow: Investigating Vasorelaxant Effects



[Click to download full resolution via product page](#)

Caption: Workflow for ex vivo assessment of vasorelaxation.

## Cardioprotective Effects: Attenuation of Ischemia-Reperfusion Injury

THB has demonstrated significant cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.<sup>[8]</sup> Studies have shown that THB can reduce infarct size and decrease the incidence of ventricular arrhythmias following an ischemic event.<sup>[4][8]</sup>

The mechanisms underlying this protection are multifaceted and include:

- Antioxidant Activity: THB possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) that are generated during reperfusion and contribute to cellular damage.<sup>[1][2]</sup>
- Inhibition of Xanthine Oxidase: THB can decrease the activity of xanthine oxidase, an enzyme that is a major source of ROS during reperfusion.<sup>[8]</sup>
- Reduction of Myocardial Malondialdehyde (MDA): By mitigating oxidative stress, THB reduces the levels of MDA, a key marker of lipid peroxidation.<sup>[8]</sup>

## Experimental Methodologies: A Guide to In Vitro and Ex Vivo Investigation

To rigorously evaluate the cardiovascular effects of ( $\pm$ )-Tetrahydroberberine, a combination of in vitro and ex vivo experimental models is essential.

### Ex Vivo Langendorff Perfused Heart Model

This model is invaluable for studying the direct effects of THB on the heart in the absence of systemic influences.<sup>[18]</sup>

Protocol: Investigating Anti-Arrhythmic and Cardioprotective Effects in a Langendorff Heart Preparation

- Animal Preparation: Euthanize a male Sprague-Dawley rat (250-300g) via cervical dislocation following approved institutional animal care guidelines.

- Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH<sub>2</sub>PO<sub>4</sub>, 1.2 MgSO<sub>4</sub>, 2.5 CaCl<sub>2</sub>, 25 NaHCO<sub>3</sub>, and 11 glucose).
- Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) K-H buffer at a constant pressure (70-80 mmHg) and temperature (37°C).
- Stabilization: Allow the heart to stabilize for 20-30 minutes.
- Drug Administration: Perfusion the heart with K-H buffer containing varying concentrations of (±)-Tetrahydroberberine (e.g., 1, 10, 30 µM) for a specified duration.
- Induction of Ischemia-Reperfusion (for cardioprotection studies):
  - Induce global ischemia by stopping the perfusion for 30 minutes.
  - Initiate reperfusion with either standard K-H buffer or THB-containing buffer for 60-120 minutes.
- Induction of Arrhythmias (for anti-arrhythmic studies):
  - Induce arrhythmias through programmed electrical stimulation or by adding arrhythmogenic agents (e.g., aconitine) to the perfusate.
- Data Acquisition:
  - Continuously record electrocardiogram (ECG) to assess heart rate, rhythm, and the incidence and duration of arrhythmias.
  - Measure left ventricular developed pressure (LVDP) and its first derivative ( $\pm dP/dt$ ) using an intraventricular balloon to assess cardiac contractility and relaxation.
  - Collect coronary effluent to measure lactate dehydrogenase (LDH) release as an indicator of myocyte injury.
- Infarct Size Determination (post-I/R):

- At the end of the experiment, slice the ventricle and stain with 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
- Quantify the infarct size as a percentage of the total ventricular area.

## Ex Vivo Isolated Aortic Ring Preparation

This model is the gold standard for assessing the vasorelaxant properties of a compound.[\[17\]](#) [\[19\]](#)[\[20\]](#)

### Protocol: Assessing Vasorelaxant Effects in Isolated Rat Aortic Rings

- Tissue Preparation:** Euthanize a rat and carefully dissect the thoracic aorta, placing it in cold K-H buffer.
- Ring Preparation:** Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
- Mounting:** Suspend the aortic rings between two stainless steel hooks in an organ bath containing oxygenated K-H buffer at 37°C.
- Tensioning and Equilibration:** Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
- Viability Check:**
  - Contract the rings with phenylephrine (PE, 1  $\mu$ M) or KCl (60 mM).
  - For endothelium-intact rings, assess endothelial integrity by observing relaxation in response to acetylcholine (ACh, 10  $\mu$ M). A relaxation of >80% is considered indicative of a functional endothelium.
- Experimental Procedure:**
  - Wash the rings and allow them to return to baseline.
  - Pre-contract the rings with PE (1  $\mu$ M) or KCl (60 mM) to a stable plateau.

- Cumulatively add increasing concentrations of ( $\pm$ )-Tetrahydroberberine (e.g., 10 nM to 100  $\mu$ M) to the organ bath.
- Data Analysis:
  - Record the changes in isometric tension.
  - Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl.
  - Construct a concentration-response curve and calculate the EC50 value (the concentration of THB that produces 50% of the maximal relaxation).

## Conclusion and Future Directions

( $\pm$ )-Tetrahydroberberine presents a compelling profile as a cardiovascular drug candidate. Its multifaceted mechanisms of action, including ion channel modulation, induction of vasorelaxation, and cardioprotective effects, position it as a promising therapeutic agent for conditions such as arrhythmias and ischemic heart disease. The experimental protocols detailed herein provide a robust framework for further preclinical investigation.

Future research should focus on:

- Elucidating the precise molecular targets of THB within the cardiomyocyte and vascular smooth muscle cell.
- Conducting comprehensive in vivo studies in relevant animal models of cardiovascular disease to validate the ex vivo findings.
- Investigating the detailed pharmacokinetic and toxicological profile of THB to support its potential clinical translation.

By continuing to explore the intricate cardiovascular pharmacology of ( $\pm$ )-Tetrahydroberberine, the scientific community can unlock its full therapeutic potential and pave the way for novel treatments for cardiovascular diseases.

## References

- Lau, C. W., Yao, X. Q., Chen, Z. Y., Ko, W. H., & Huang, Y. (2001). Cardiovascular actions of berberine. *Cardiovascular drug reviews*, 19(3), 234–244. [\[Link\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Zhou, J., Xuan, B., & Li, D. X. (1993). Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. *Zhongguo yao li xue bao = Acta pharmacologica Sinica*, 14(2), 130–133. [\[Link\]](#)[\[8\]](#)
- Mishra, N., Fatihi, S., Singh, A., & Singh, S. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. *Beilstein journal of organic chemistry*, 16, 1686–1693. [\[Link\]](#)[\[2\]](#)[\[7\]](#)
- Lau, C. W., Yao, X. Q., Chen, Z. Y., Ko, W. H., & Huang, Y. (2001). Cardiovascular Actions of Berberine. *Cardiovascular Drug Reviews*, 19(3), 234-244. [\[Link\]](#)
- Ren, G., Chen, Y., & Li, W. (2021). Berberine and its derivatives: mechanisms of action in myocardial vascular endothelial injury - a review. *Frontiers in Pharmacology*, 12, 736359. [\[Link\]](#)
- Mishra, N., Fatihi, S., Singh, A., & Singh, S. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
- Pingali, S. R., Donahue, J. P., & Tanski, J. M. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. *Acta crystallographica*.
- Lau, C. W., Yao, X. Q., Chen, Z. Y., Ko, W. H., & Huang, Y. (2001). Cardiovascular Actions of Berberine.
- Mishra, N., Fatihi, S., Singh, A., & Singh, S. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. *Beilstein Journal of Organic Chemistry*, 16, 1686-1693. [\[Link\]](#)
- Wang, Y. X., & Zheng, Y. M. (1997). Ionic Mechanism Responsible for Prolongation of Cardiac Action-Potential Duration by Berberine.
- Nevzorova, T. A., Tsepokina, A. V., & Nevzorov, V. P. (2020). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. *Molecules* (Basel, Switzerland), 25(18), 4257. [\[Link\]](#)
- Cicero, A. F. G., & Baggioni, A. (2016). Berberine and Its Role in Chronic Disease. *Advances in experimental medicine and biology*, 928, 27–45. [\[Link\]](#)
- Louch, W. E., Sheehan, K. A., & Wolska, B. M. (2011). Experimental models of cardiac physiology and pathology. *American journal of physiology*.
- Ko, W. H., Yao, X. Q., Lau, C. W., & Huang, Y. (2000). Vasorelaxant and antiproliferative effects of berberine. *European journal of pharmacology*, 399(2-3), 187–196. [\[Link\]](#)[\[19\]](#)
- Li, H., Feng, T., He, H., & Yang, L. (2019). A New Therapeutic Candidate for Cardiovascular Diseases: Berberine. *Frontiers in pharmacology*, 10, 1548. [\[Link\]](#)
- Feng, Y., Wang, N., & Ye, X. (2019). Berberine in Cardiovascular and Metabolic Diseases: From Mechanisms to Therapeutics. *Theranostics*, 9(7), 1923–1951. [\[Link\]](#)

- Feng, X., Sureda, A., Jafari, S., Memariani, Z., Tewari, D., Annunziata, G., Barrea, L., Hassan, S. T. S., Šmejkal, K., Malaník, M., Sychrová, A., Barreca, D., Ziberna, L., Mahomoodally, M. F., Zengin, G., Xu, S., Shirooie, S., & Nabavi, S. M. (2019). Berberine in Cardiovascular and Metabolic Diseases: From Mechanisms to Therapeutics. *Frontiers in Pharmacology*, 10, 439. [\[Link\]](#)
- Yan, M., Zhang, K., Shi, Y., Feng, L., Lv, L., & Li, B. (2017). Inhibitory effects and mechanism of dihydroberberine on hERG channels expressed in HEK293 cells. *Oncotarget*, 8(31), 51636–51647. [\[Link\]](#)
- Wang, Y., Zhang, Y., & Liu, C. (2021). A Study Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Study on the Effect of Qishen Yiqi Dripping Pills on Exercise Endurance and Quality of Life in Patients with Coronary Heart Disease after Percutaneous Coronary Intervention. *Evidence-based complementary and alternative medicine : eCAM*, 2021, 6694935. [\[Link\]](#)
- Wang, Y. X., & Zheng, Y. M. (1997). Ionic mechanism responsible for prolongation of cardiac action-potential duration by berberine. *The Journal of pharmacology and experimental therapeutics*, 282(2), 901–908. [\[Link\]](#)
- Masoumi, S., Moetazedian, M., Jafari, S., & Sherwin, C. M. T. (2025). Mechanistic Effects and Complications of Berberine on Cardiac Arrhythmias: A Systematic Review. *Current drug targets*, 26(1), 1-1. [\[Link\]](#)
- Wang, J., Wang, L., & Zhang, Y. (2017). Study progress of berberine for treating cardiovascular disease. *Cardiovascular diagnosis and therapy*, 7(1), 76–84. [\[Link\]](#)
- GBD 2013 Mortality and Causes of Death Collaborators (2015). Global, regional, and national age-sex specific all-cause and cause-specific mortality for 240 causes of death, 1990-2013: a systematic analysis for the Global Burden of Disease Study 2013. *Lancet* (London, England), 385(9963), 117–171. [\[Link\]](#)
- Zhang, D. Y., Wang, H. B., & Zhang, Y. (2018). Berberine inhibits agonists-induced contraction and induces aortic relaxation in isolated mice aortas.
- Chiou, W. F., Chen, J., & Chen, C. F. (1995). Mechanism of vasodilatory effect of berberine in rat mesenteric artery. *European journal of pharmacology*, 287(2), 195–201. [\[Link\]](#)[\[17\]](#)
- Wang, S. V., Peloquin, C., & Franklin, J. M. (2026). Real-world answers for patients running out of time. *Harvard Gazette*. [\[Link\]](#)
- Imenshahidi, M., & Hosseinzadeh, H. (2019). Berberis vulgaris for cardiovascular disorders: a scoping literature review. *Phytotherapy research : PTR*, 33(6), 1547–1558. [\[Link\]](#)
- Tan, X. S., Ma, J. Y., & Feng, R. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats.
- Sánchez-Chapula, J. A. (1996). Increase in action potential duration and inhibition of the delayed rectifier outward current IK by berberine in cat ventricular myocytes. *British journal of pharmacology*, 118(4), 933–935. [\[Link\]](#)[\[14\]](#)

- Pan, G. Y., Wang, G. J., & Liu, X. D. (2014). Pharmacokinetics of Berberine and Its Main Metabolites in Conventional and Pseudo Germ-Free Rats Determined by Liquid Chromatography/Ion Trap Mass Spectrometry.
- Wang, Y., Liu, H., & Liu, Y. (2015). Berberine via suppression of transient receptor potential vanilloid 4 channel improves vascular stiffness in mice. *Scientific reports*, 5, 12224. [Link]
- Pirillo, A., & Catapano, A. L. (2010). Cardiovascular and metabolic effects of Berberine. *World journal of cardiology*, 2(4), 71–77. [Link]
- Feng, R., Wang, Y., & Liu, C. (2018). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. *PLoS one*, 13(5), e0197260. [Link]
- Tan, X. S., Ma, J. Y., & Feng, R. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. *Frontiers in pharmacology*, 12, 623912. [Link]
- University of Oxford. (2026). Oxford recruits first participant in Europe for heart inflammation treatment study. University of Oxford. [Link]
- Kim, D. H., Shin, D. Y., & Kim, Y. C. (2007). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. *The Journal of pharmacology and experimental therapeutics*, 321(2), 651–659. [Link]
- Kang, D. G., Sohn, E. J., & Lee, H. S. (2002). Effects of berberine on angiotensin-converting enzyme and NO/cGMP system in vessels.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells [beilstein-journals.org]
- 3. Cardiovascular actions of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cybermedlife.eu [cybermedlife.eu]
- 5. researchgate.net [researchgate.net]
- 6. Study progress of berberine for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increase in action potential duration and inhibition of the delayed rectifier outward current IK by berberine in cat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A New Therapeutic Candidate for Cardiovascular Diseases: Berberine [frontiersin.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Mechanism of vasodilatory effect of berberine in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vasorelaxant and antiproliferative effects of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(±)-Tetrahydroberberine: A Comprehensive Technical Guide to its Cardiovascular Effects]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3433416#cardiovascular-effects-of-tetrahydroberberine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)